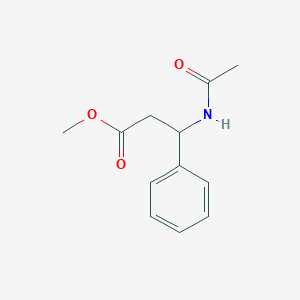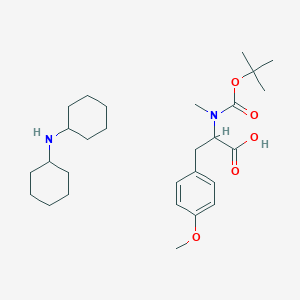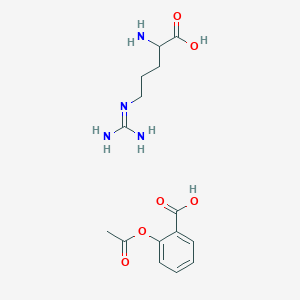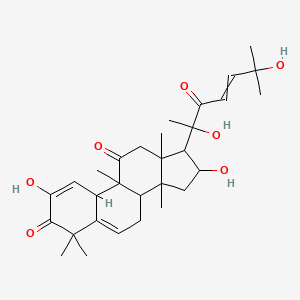![molecular formula C24H39FeOP2+ B13390231 Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is a chiral organophosphorus compound that has garnered significant interest in the field of organometallic chemistry. This compound is notable for its unique structure, which includes a ferrocene backbone and two distinct phosphine ligands. The presence of both di-tert-butylphosphino and phenylphosphinoyl groups imparts unique steric and electronic properties to the molecule, making it a valuable ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene typically involves several key steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which can be achieved through the reaction of ferrous chloride with cyclopentadienyl sodium.
Introduction of Phosphine Ligands: The di-tert-butylphosphino and phenylphosphinoyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure the selective formation of the desired product.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene in its enantiomerically pure form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene core, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can also occur, especially at the phosphine ligands, resulting in the formation of phosphine oxides.
Substitution: The compound is prone to substitution reactions, where the phosphine ligands can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ferrocenium ions and phosphine oxides.
Reduction: Formation of reduced ferrocene derivatives and phosphine oxides.
Substitution: Formation of new ferrocene derivatives with different phosphine ligands.
Wissenschaftliche Forschungsanwendungen
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, owing to its ability to facilitate complex chemical transformations.
Wirkmechanismus
The mechanism of action of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene involves its interaction with various molecular targets and pathways:
Catalytic Activity: The compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate.
Molecular Targets: The ferrocene core and phosphine ligands interact with substrates and reagents, enabling selective transformations.
Pathways Involved: The compound participates in pathways involving electron transfer, bond formation, and bond cleavage, contributing to its versatility in catalysis.
Vergleich Mit ähnlichen Verbindungen
(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene can be compared with other similar compounds, such as:
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Unlike (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene, dppf has two diphenylphosphino groups, which impart different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane (dppe): This compound lacks the ferrocene backbone, resulting in different reactivity and applications.
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): The presence of bulky dicyclohexylphosphino groups in dcpe leads to distinct steric effects compared to (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene.
Eigenschaften
Molekularformel |
C24H39FeOP2+ |
|---|---|
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2 |
InChI-Schlüssel |
RMJTVESITBPOLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(4-Cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13390156.png)


![8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine](/img/structure/B13390191.png)

![methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate](/img/structure/B13390204.png)

![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)

![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)

![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
